(R)-2-Amino-2-methylhexanoic acid hydrochloride CAS number
(R)-2-Amino-2-methylhexanoic acid hydrochloride CAS number
An In-Depth Technical Guide to (R)-2-Amino-2-methylhexanoic acid hydrochloride (CAS: 73473-41-3)
Introduction
In the landscape of modern drug discovery, the strategic modification of peptide-based therapeutics is paramount to overcoming their inherent pharmacological limitations. Non-proteinogenic amino acids serve as powerful tools for medicinal chemists, enabling the design of peptidomimetics with enhanced stability, conformational rigidity, and bioavailability. Among these, α-methylated amino acids are of particular significance. The introduction of a methyl group at the α-carbon atom of an amino acid imparts profound structural and functional changes.
This technical guide focuses on (R)-2-Amino-2-methylhexanoic acid hydrochloride , a chiral, α-methylated derivative of norleucine. Its incorporation into a peptide backbone provides two primary advantages that are critical for developing next-generation therapeutics:
-
Enhanced Proteolytic Resistance : The steric bulk of the α-methyl group shields the adjacent peptide bonds from cleavage by proteases, significantly extending the in vivo half-life of the peptide.[1][2]
-
Conformational Constraint : The substitution restricts the conformational freedom around the phi (φ) and psi (ψ) dihedral angles, pre-organizing the peptide into specific secondary structures such as helices or turns.[1] This can lock the molecule into its bioactive conformation, potentially leading to increased receptor affinity and specificity.[1][3]
This guide provides a comprehensive overview of the synthesis, characterization, and application of (R)-2-Amino-2-methylhexanoic acid hydrochloride (CAS Number: 73473-41-3[4][5]), designed for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Identification
Accurate identification and understanding of the physicochemical properties of (R)-2-Amino-2-methylhexanoic acid hydrochloride are foundational for its effective use in synthesis and analysis.
| Property | Value | Source |
| CAS Number | 73473-41-3 | [4][5] |
| Synonyms | (R)-2-methyl-D-norleucine hydrochloride | [6] |
| Molecular Formula | C₇H₁₆ClNO₂ | [4] |
| Molecular Weight | 181.66 g/mol | [4] |
| SMILES | Cl.CCCC(C)C(O)=O | [4] |
| Appearance | White to off-white solid (Typical) | |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [4] |
Synthesis and Chiral Control
The primary challenge in producing (R)-2-Amino-2-methylhexanoic acid is the stereospecific construction of the quaternary α-carbon. Two principal strategies are employed: the resolution of a racemic mixture or a direct asymmetric synthesis.
Strategy 1: Racemic Synthesis and Enzymatic Kinetic Resolution
This approach first generates the racemic α-methylated amino acid, which is then resolved to isolate the desired (R)-enantiomer. The key advantage is the often straightforward synthesis of the racemic precursor; however, it is inherently inefficient as it discards up to 50% of the material.
Experimental Protocol: Enzymatic Kinetic Resolution of N-Acetyl-DL-2-amino-2-methylhexanoic acid
This protocol is based on the principle that certain enzymes can selectively hydrolyze one enantiomer of a derivatized amino acid, allowing for the separation of the unreacted enantiomer.
-
Synthesis of Racemic Precursor : Synthesize racemic 2-amino-2-methylhexanoic acid using a standard method such as the Strecker synthesis starting from hexan-2-one.
-
N-Acetylation : Protect the amino group of the racemic amino acid with acetic anhydride under basic conditions to form N-Acetyl-DL-2-amino-2-methylhexanoic acid. This is crucial as the enzyme's selectivity is often dependent on the protecting group.
-
Enzymatic Hydrolysis :
-
Suspend the N-acetylated racemic substrate in a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.5).
-
Add an acylase enzyme (e.g., Aminoacylase from Aspergillus melleus), which selectively hydrolyzes the N-acetyl group from the L-enantiomer ((S)-enantiomer).
-
Incubate the mixture at an optimal temperature (e.g., 37°C) with gentle agitation. Monitor the reaction progress by HPLC to determine the extent of hydrolysis.
-
-
Separation :
-
Once approximately 50% conversion is reached, stop the reaction by acidifying the mixture (e.g., with HCl to pH ~2). This protonates the free amino acid and precipitates the enzyme.
-
Filter to remove the precipitated enzyme.
-
The resulting solution contains the free (S)-amino acid and the unreacted N-acetyl-(R)-amino acid. Separate these two compounds based on their different solubility and charge properties, for example, by ion-exchange chromatography.
-
-
Deprotection and Salt Formation :
-
Hydrolyze the isolated N-acetyl-(R)-2-amino-2-methylhexanoic acid using acidic conditions (e.g., refluxing in 6M HCl) to remove the acetyl group.
-
After hydrolysis, evaporate the solvent. The remaining solid is the desired (R)-2-Amino-2-methylhexanoic acid hydrochloride.
-
Recrystallize from a suitable solvent system (e.g., ethanol/ether) to purify.
-
Strategy 2: Asymmetric Synthesis via Chiral Auxiliary
Asymmetric synthesis is a more elegant and efficient approach that builds the desired stereocenter directly. The use of a chiral auxiliary, such as an Evans oxazolidinone, allows for diastereoselective alkylation of a glycine equivalent.
Experimental Protocol: Asymmetric Synthesis
-
Auxiliary Attachment : Couple an N-protected glycine (e.g., N-Boc-glycine) to a chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form the chiral substrate.
-
Enolate Formation : Treat the substrate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at a low temperature (-78°C) in an anhydrous aprotic solvent (e.g., THF). This selectively forms the Z-enolate. The chiral auxiliary effectively blocks one face of the enolate.
-
Diastereoselective Alkylation :
-
Introduce an electrophile to the enolate solution. For the synthesis of the norleucine side chain, a butyl halide (e.g., 1-iodobutane) is used first. This alkylation occurs on the face opposite to the bulky group of the auxiliary, yielding high diastereoselectivity.
-
A second alkylation step is then performed using methyl iodide to introduce the α-methyl group, forming the quaternary stereocenter.
-
-
Auxiliary Cleavage : Hydrolyze the alkylated product under acidic or basic conditions to cleave the chiral auxiliary, which can be recovered and recycled. This step also removes the N-protecting group.
-
Salt Formation : After workup and purification, dissolve the resulting free (R)-2-amino-2-methylhexanoic acid in a suitable solvent (e.g., methanol or ether) and treat with a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane) to precipitate the final hydrochloride salt.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the chemical identity, purity, and, most importantly, the enantiomeric excess (e.e.) of the final product.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of (R)-2-Amino-2-methylhexanoic acid. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Experimental Protocol: Chiral HPLC Analysis
-
System : An HPLC system equipped with a UV detector is required.[7]
-
Column : A ligand-exchange chiral column (e.g., Teicoplanin or a similar macrocyclic glycopeptide-based CSP) is often effective for non-proteinogenic amino acids.[7]
-
Mobile Phase : A typical mobile phase for ligand-exchange chromatography consists of an aqueous solution of a metal salt, often copper(II) sulfate (e.g., 1-2 mM CuSO₄), with a small percentage of an organic modifier like methanol or isopropanol. The pH is adjusted as needed to optimize separation.[7]
-
Sample Preparation : Dissolve a small amount of (R)-2-Amino-2-methylhexanoic acid hydrochloride in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[7]
-
Analysis :
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample (e.g., 10 µL).
-
Monitor the elution profile at a low wavelength (e.g., 210 nm) where the carboxyl group absorbs.[8]
-
The (R) and (S) enantiomers will elute at different retention times.
-
-
Quantification : Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers:
-
% e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100
-
Typical Data and Quality Parameters
| Parameter | Target Value | Description |
| Enantiomeric Excess (% e.e.) | > 98% | Measures the purity of the desired enantiomer. |
| Resolution (Rs) | > 1.5 | Indicates baseline separation between the two enantiomer peaks.[7] |
| Selectivity (α) | > 1.1 | The ratio of the retention factors of the two enantiomers; must be >1 for separation to occur.[7] |
Supporting Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to confirm the overall chemical structure and assess chemical purity by identifying any residual solvents or synthetic intermediates.
-
Mass Spectrometry (MS) : Used to confirm the molecular weight of the free amino acid (145.2 g/mol ).[6]
Applications in Peptide Drug Development
The primary application of (R)-2-Amino-2-methylhexanoic acid hydrochloride is as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its incorporation is a deliberate strategy to engineer peptides with superior therapeutic properties.[3]
Enhancing Proteolytic Stability
Peptide drugs are notoriously susceptible to degradation by proteases in the body. The α-methyl group acts as a steric shield, preventing the peptide from fitting into the active site of these enzymes.
Experimental Protocol: In Vitro Proteolytic Stability Assay
This protocol provides a method to quantitatively compare the stability of a peptide containing (R)-2-Amino-2-methylhexanoic acid against its native counterpart.[1]
-
Materials :
-
Native peptide and α-methylated peptide.
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum).
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA).
-
Reverse-Phase HPLC (RP-HPLC) system.
-
-
Procedure :
-
Prepare stock solutions of both peptides in the assay buffer (e.g., 1 mg/mL).
-
Initiate the reaction by adding the protease solution to each peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) and incubate at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
-
Analysis :
-
Analyze each quenched sample by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact parent peptide over time.
-
Calculate the percentage of intact peptide remaining at each time point relative to t=0. The half-life (t₁/₂) in the presence of the protease can then be determined.
-
Inducing Bioactive Conformation
By restricting backbone rotation, α-methylation can force a peptide into a specific secondary structure that is required for high-affinity binding to its biological target. This is particularly valuable in the design of receptor agonists/antagonists or enzyme inhibitors. For example, related α,α-disubstituted amino acids have been successfully used to develop potent inhibitors of human arginase, an enzyme implicated in cardiovascular disease, by optimizing the molecule's fit within the enzyme's active site.[9][10]
Conclusion
(R)-2-Amino-2-methylhexanoic acid hydrochloride is a high-value, enabling chemical tool for the advancement of peptide-based therapeutics. Its utility stems from its unique ability to confer both enhanced metabolic stability and conformational constraint upon a peptide backbone. Through well-controlled asymmetric synthesis and rigorous analytical characterization, this building block can be reliably produced with high enantiomeric purity. For drug development professionals, the incorporation of (R)-2-Amino-2-methylhexanoic acid represents a validated and powerful strategy to transform labile peptide leads into robust drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
References
-
Liguori, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]
-
Ingenta Connect. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]
-
Bentham Science. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]
-
ACS Publications. 3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. The Journal of Organic Chemistry. [Link]
-
PubMed. An investigation of alpha-methyl amino-acids and their derivatives on isolated tissue preparations. [Link]
-
ResearchGate. Synthesis of members of the 2-methylhexanoic acid series. [Link]
-
ACS Publications. .alpha.-Methyl amino acids. Resolution and amino protection. The Journal of Organic Chemistry. [Link]
-
Shimadzu. Analytical Methods for Amino Acids. [Link]
-
PubMed. Separation and determination of alpha-amino acids by boroxazolidone formation. [Link]
-
ResearchGate. Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. [Link]
-
Fingerprint. Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases i and II for treatment of myocardial reperfusion injury. [Link]
-
MDPI. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]
-
Next Peptide. (R)-2-Amino-2-methylhexanoic acid (CAS 105815-95-0). [Link]
-
PubChem. 2-Amino-2-methylhexanoic acid. [Link]
- Google Patents. Synthesis of alpha-methyl, alpha-substituted amino acids.
-
PubMed. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]
-
CHIMIA. Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. [Link]
-
PubMed. Chiral resolution of plasma amino acids reveals enantiomer-selective associations with organ functions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 88852-94-2|2-Amino-2-methylhexanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 6. 105815-95-0 CAS Manufactory [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. researchwithrutgers.com [researchwithrutgers.com]
